1-(2-Fluoroethyl)-1,4-diazepane
Overview
Description
1-(2-Fluoroethyl)-1,4-diazepane is a fluorinated heterocyclic compound that belongs to the class of diazepanes Diazepanes are seven-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,4-diazepane with 2-fluoroethyl halides under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced diazepane derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the diazepane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Functionalized diazepane compounds with various substituents.
Scientific Research Applications
1-(2-Fluoroethyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1,4-diazepane: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-Bromoethyl)-1,4-diazepane: Contains a bromoethyl group, leading to different reactivity and properties.
1-(2-Iodoethyl)-1,4-diazepane: Features an iodoethyl group, which can affect its chemical behavior.
Uniqueness: 1-(2-Fluoroethyl)-1,4-diazepane is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. This makes it more stable and less reactive compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(2-fluoroethyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJUPNIVVBDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624290 | |
Record name | 1-(2-Fluoroethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356044-81-0 | |
Record name | 1-(2-Fluoroethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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